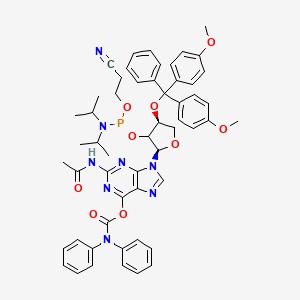

DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C54H57N8O9P |

|---|---|

Peso molecular |

993.1 g/mol |

Nombre IUPAC |

[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate |

InChI |

InChI=1S/C54H57N8O9P/c1-36(2)62(37(3)4)72(68-33-17-32-55)71-48-46(70-54(39-18-11-8-12-19-39,40-24-28-44(65-6)29-25-40)41-26-30-45(66-7)31-27-41)34-67-51(48)60-35-56-47-49(60)58-52(57-38(5)63)59-50(47)69-53(64)61(42-20-13-9-14-21-42)43-22-15-10-16-23-43/h8-16,18-31,35-37,46,48,51H,17,33-34H2,1-7H3,(H,57,58,59,63)/t46-,48?,51+,72?/m0/s1 |

Clave InChI |

QGLNDUMJEPXLMP-SQFLBICKSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=NC3=C2N=C(N=C3OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C2N=C(N=C3OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Potential of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite: A Technical Guide for Advanced Therapeutic Development

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the pursuit of novel chemical modifications to enhance the efficacy, stability, and specificity of oligonucleotides is paramount. This technical guide delves into the core chemical properties, synthesis, and potential applications of 5'-O-Dimethoxytrityl-α-L-threofuranosyl-N2-acetyl-O6-(diphenylcarbamoyl) Guanosine (B1672433), 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a key building block for the synthesis of Threose Nucleic Acid (TNA)-modified oligonucleotides. TNA, a xeno-nucleic acid (XNA) with a simplified threose sugar backbone, offers significant advantages in terms of nuclease resistance and strong binding affinity to complementary RNA, making it a promising candidate for the development of next-generation antisense and RNAi therapeutics.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical information to facilitate the integration of this novel phosphoramidite (B1245037) into pioneering research and therapeutic pipelines.

Core Chemical Properties

A thorough understanding of the physicochemical properties of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is crucial for its effective handling, storage, and application in oligonucleotide synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C54H57N8O9P | [1][2] |

| Molecular Weight | 993.05 g/mol | [1][2] |

| CAS Number | 325683-97-4 | [1] |

| Purity | 98.20% | [1] |

| Appearance | Powder | [1] |

| Solubility | ≥ 2.5 mg/mL in a 1:9 solution of DMSO:Corn oil | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Experimental Protocols: Synthesis of TNA Guanosine Phosphoramidite

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The use of a bulky diphenylcarbamoyl (DPC) protecting group on the O6 position of guanine (B1146940) is a critical strategy to direct the glycosylation reaction to the desired N9 position, thus preventing the formation of the N7 isomer.[3] The following is a representative protocol adapted from established methodologies for the synthesis of protected guanosine phosphoramidites.[4][5][6]

Materials:

-

N2-Acetyl-O6-(diphenylcarbamoyl)guanine

-

Protected threofuranose derivative (e.g., 1-O-acetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous Acetonitrile (B52724)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Glycosylation:

-

Suspend N2-Acetyl-O6-(diphenylcarbamoyl)guanine in anhydrous acetonitrile.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir at an elevated temperature (e.g., 60°C) for 1 hour to silylate the guanine base.

-

Cool the reaction mixture to room temperature.

-

In a separate flask, dissolve the protected threofuranose derivative in anhydrous acetonitrile and add it dropwise to the silylated guanine solution.

-

Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and heat the reaction mixture (e.g., 60°C) for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and purify the resulting nucleoside by silica (B1680970) gel chromatography.

-

-

5'-O-DMT Protection:

-

Dissolve the purified TNA guanosine nucleoside in anhydrous pyridine.

-

Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with methanol (B129727) and concentrate the mixture.

-

Purify the 5'-O-DMT protected nucleoside by silica gel chromatography.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

-

Add N,N-Diisopropylethylamine (DIPEA).

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature under an inert atmosphere (e.g., Argon).

-

Monitor the reaction by TLC or 31P NMR. Upon completion, quench the reaction.

-

Purify the final product, this compound, by silica gel chromatography to yield the desired phosphoramidite.

-

Therapeutic Applications and Signaling Pathway Modulation

TNA-modified oligonucleotides represent a powerful tool for modulating gene expression with high specificity and enhanced biological stability. Their resistance to nuclease degradation makes them particularly attractive for in vivo applications. A significant area of interest is the targeting of key signaling pathways implicated in diseases such as cancer.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. TNA-mediated antisense oligonucleotides have been designed to specifically target and knockdown the expression of key components of this pathway, such as the Akt kinases.[5] By hybridizing to the target mRNA, these TNA antisense molecules can inhibit protein translation, leading to a downstream therapeutic effect.

Below is a diagram illustrating the mechanism of action of a TNA-based antisense oligonucleotide targeting Akt within the PI3K/Akt signaling cascade.

Caption: TNA-mediated inhibition of the PI3K/Akt signaling pathway.

The workflow for incorporating this compound into a TNA-modified antisense oligonucleotide for therapeutic research is a systematic process, from synthesis to functional validation.

Caption: Experimental workflow for TNA antisense oligonucleotide development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitogen-activated protein kinase antisense oligonucleotide inhibits the growth of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TNA‐Mediated Antisense Strategy to Knockdown Akt Genes for Triple‐Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intranasally delivered siRNA targeting PI3K/Akt/mTOR inflammatory pathways protects from aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Conformation of TNA Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, biotechnology, and drug development.[1][2] Unlike its natural counterparts, Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA), which are based on a five-carbon sugar backbone, TNA is built upon a simpler four-carbon threose sugar.[1][2] This fundamental structural difference imparts TNA with unique properties, including remarkable resistance to nuclease degradation, making it a promising candidate for therapeutic applications. This guide provides a comprehensive overview of the structure and conformation of TNA oligonucleotides, detailing experimental methodologies and presenting key quantitative data for comparative analysis.

Core Structural Features of TNA

The defining feature of TNA is its α-L-threofuranosyl sugar moiety, which is connected by 2',3'-phosphodiester bonds, in contrast to the 3',5'-linkages found in DNA and RNA. This altered connectivity results in a more compact backbone repeat unit. Despite this structural deviation, TNA is capable of forming stable, antiparallel Watson-Crick duplexes with itself (TNA:TNA) and can also form heteroduplexes with both DNA (TNA:DNA) and RNA (TNA:RNA).[1]

Duplex Conformation and Helical Geometry

Extensive structural studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) have revealed that TNA duplexes, as well as TNA:DNA and TNA:RNA heteroduplexes, predominantly adopt an A-like helical geometry.[1] In heteroduplexes, the TNA strand acts as a template, forcing the overall structure into this A-form conformation.[1]

Circular dichroism spectra of TNA-containing duplexes show a positive peak around 260-270 nm and a negative peak near 210 nm, which are characteristic features of an A-form helix.[1] This contrasts with the typical B-form helical structure of DNA, which exhibits a positive peak at approximately 275 nm and a negative peak around 245 nm.[1]

Table 1: Comparative Helical Parameters of TNA, DNA, and RNA Duplexes

| Parameter | TNA:TNA | TNA:DNA | TNA:RNA | A-form RNA | B-form DNA |

| Helical Handedness | Right | Right | Right | Right | Right |

| Overall Geometry | A-like | A-like | A-like | A-form | B-form |

| Rise per residue (Å) | ~2.8 | Variable | ~2.6 - 2.9 | 2.6 - 3.3 | 3.4 |

| Helical Twist (°) | ~32 | Variable | ~31 - 33 | 32.7 | 34.3 |

| Base pairs per turn | ~11 | Variable | ~11 | 11 | 10.5 |

| Major Groove Width (Å) | Narrow | Narrow | Narrow | Narrow | Wide |

| Minor Groove Width (Å) | Wide | Wide | Wide | Wide | Narrow |

Note: The helical parameters for TNA:DNA duplexes can be more variable and are influenced by factors such as the purine (B94841) content of the TNA strand.[2]

Sugar Pucker Conformation

The conformation of the sugar ring, or "sugar pucker," is a critical determinant of nucleic acid structure. In TNA, the threose sugar predominantly adopts a C4'-exo pucker. This conformation is consistently observed in both NMR and X-ray crystallography studies of various TNA-containing duplexes.

Table 2: Sugar Pucker and Torsion Angles of TNA Nucleotides

| Parameter | TNA | A-form RNA (C3'-endo) | B-form DNA (C2'-endo) |

| Dominant Sugar Pucker | C4'-exo | C3'-endo | C2'-endo |

| Pseudorotation Phase Angle (P) | Not available | ~18° | ~162° |

| Backbone Torsion Angles | |||

| α (O3'-P-O5'-C5') | Not available | -68° | -41° |

| β (P-O5'-C5'-C4') | Not available | 178° | 175° |

| γ (O5'-C5'-C4'-C3') | Not available | 54° | 46° |

| δ (C5'-C4'-C3'-O3') | Not available | 83° | 139° |

| ε (C4'-C3'-O3'-P) | Not available | -155° | -171° |

| ζ (C3'-O3'-P-O5') | Not available | -72° | -102° |

| Glycosidic Torsion Angle (χ) | anti | anti | anti |

Thermodynamic Stability

The thermal stability of TNA-containing duplexes is a key area of investigation, with implications for their potential therapeutic use. UV melting studies are commonly employed to determine the melting temperature (Tm), which is the temperature at which 50% of the duplex dissociates.

Generally, TNA:RNA heteroduplexes are found to be more thermostable than their TNA:DNA counterparts. The stability of TNA:DNA duplexes is significantly influenced by the purine content of the TNA strand, with higher purine content leading to increased stability.[2]

Table 3: Thermodynamic Parameters of TNA-containing Duplexes

| Duplex Type | Sequence | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Tm (°C) |

| TNA:DNA (25% Purine) | 5'-d(GCGTATACGC)-3' : 3'-t(CGCATATGCG)-5' | - | - | - | 44.6 |

| TNA:DNA (50% Purine) | 5'-d(GCGTGCGCGC)-3' : 3'-t(CGCACGCGCG)-5' | - | - | - | 51.1 |

| TNA:DNA (75% Purine) | 5'-d(AGAGAGAGAG)-3' : 3'-t(TCTCTCTCTC)-5' | - | - | - | 68.5 |

| DNA:DNA | 5'-d(CGCGAATTCGCG)-3' | -278 ± 11 | - | -44.8 ± 0.5 | ~72 |

| RNA:RNA | 5'-r(CGCGAATTCGCG)-3' | -330 ± 6 | - | -45.4 ± 0.6 | ~78 |

| DNA:TNA | 5'-d(CGCGAATTCGCG)-3' : 3'-t(GCGCUUAAGCGC)-5' | -258 ± 16 | - | -39.3 ± 0.1 | ~62 |

| RNA:TNA | 5'-r(CGCGAATTCGCG)-3' : 3'-t(GCGCUUAAGCGC)-5' | -240 ± 5 | - | -42.0 ± 0.3 | ~70 |

Data for TNA:DNA with varying purine content is from UV melting experiments.[2] Data for the dodecamer sequences is from Isothermal Titration Calorimetry (ITC).[3] Note that experimental conditions can influence these values.

Experimental Protocols

TNA Oligonucleotide Synthesis and Purification

TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry on a DNA synthesizer.

Protocol:

-

Monomer Synthesis: TNA phosphoramidite monomers (A, G, C, T) are synthesized from L-ascorbic acid through a multi-step process involving the creation of a protected threofuranosyl sugar, glycosylation, and subsequent conversion to the final phosphoramidite.

-

Solid-Phase Synthesis: The TNA phosphoramidites are used in a standard automated DNA synthesizer on a controlled pore glass (CPG) solid support.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed, typically using a mixture of ammonia (B1221849) and methylamine.

-

Purification: The crude TNA oligonucleotide is purified using reverse-phase high-performance liquid chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The purity and molecular weight of the final product are confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Structural Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of TNA oligonucleotides in solution.

Protocol:

-

Sample Preparation: Lyophilized TNA oligonucleotides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of approximately 0.5-2.0 mM. For observing exchangeable imino protons, the sample is dissolved in 90% H₂O/10% D₂O.

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

-

1D ¹H NMR: To assess the overall sample quality and folding.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å) and generate distance restraints.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons that are spin-coupled within the same sugar ring.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

-

Resonance Assignment: The collected spectra are used to assign the chemical shifts of the protons and carbons to specific atoms in the TNA oligonucleotide.

-

Structure Calculation: The distance and torsion angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.

-

Structure Refinement and Validation: The calculated structures are refined and validated using established criteria to ensure their quality and accuracy.

Structural Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of TNA oligonucleotides in the solid state.

Protocol:

-

Crystallization: High-purity TNA oligonucleotides are screened against a variety of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Phase Determination: The phases of the diffracted X-rays are determined, often by molecular replacement if a similar structure is known, or through experimental phasing methods such as heavy-atom derivatization.

-

Model Building and Refinement: An atomic model of the TNA oligonucleotide is built into the calculated electron density map and refined to best fit the experimental data.

-

Validation: The final structure is validated to ensure its geometric and stereochemical quality.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure of TNA oligonucleotides in solution.

Protocol:

-

Sample Preparation: TNA oligonucleotides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a concentration of approximately 3-5 µM.

-

Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically over a wavelength range of 200-350 nm.

-

Data Analysis: The resulting spectrum is analyzed to determine the characteristic helical conformation. An A-form helix typically shows a positive band around 260 nm and a negative band near 210 nm. A B-form helix shows a positive band around 275 nm and a negative band around 245 nm.

Thermal Stability Analysis by UV Melting

UV melting is used to determine the thermodynamic parameters of TNA duplex formation.

Protocol:

-

Sample Preparation: Complementary TNA, DNA, or RNA strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, 0.1 mM EDTA, pH 7.0) at a known concentration (typically in the low micromolar range).

-

Data Acquisition: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased, typically from 20°C to 95°C at a rate of 1°C/min.

-

Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve. Further analysis of melting curves at different concentrations allows for the calculation of thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

Conclusion

TNA oligonucleotides exhibit a unique structural and conformational landscape, characterized by an A-like helical geometry and a C4'-exo sugar pucker. These features, driven by the underlying threose sugar-phosphate backbone, distinguish TNA from its natural counterparts, DNA and RNA. The remarkable stability of TNA, particularly its resistance to nuclease degradation, combined with its ability to form stable duplexes with natural nucleic acids, positions it as a highly promising platform for the development of novel therapeutics and diagnostic tools. A thorough understanding of the structural principles and conformational dynamics of TNA, as outlined in this guide, is essential for the rational design and application of this exciting class of synthetic genetic polymers.

References

Stability of TNA Guanine Phosphoramidite with O6-Diphenylcarbamoyl Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threose Nucleic Acid (TNA) is a promising xeno-nucleic acid (XNA) analog with significant potential in therapeutic and diagnostic applications due to its unique structural and biochemical properties. The chemical synthesis of TNA oligonucleotides relies on the use of protected phosphoramidite (B1245037) monomers. For the synthesis of guanine-containing TNA sequences, the protection of the O6 position of the guanine (B1146940) base is crucial to prevent side reactions and ensure correct regiochemistry during glycosylation. The diphenylcarbamoyl (DPC) group has been employed for this purpose. This technical guide provides an in-depth analysis of the stability of TNA guanine phosphoramidite protected with the O6-diphenylcarbamoyl group. It covers the rationale for its use, the challenges associated with its stability and handling, and alternative synthetic strategies. Detailed experimental protocols and data, where available in the literature, are presented to offer a comprehensive resource for researchers in the field.

Introduction to TNA and the Role of Protecting Groups

Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that differs from DNA and RNA in its sugar-phosphate backbone, which is composed of α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds. This structural difference imparts TNA with remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a compelling candidate for the development of antisense oligonucleotides, aptamers, and other nucleic acid-based therapeutics.

The solid-phase synthesis of TNA oligonucleotides, analogous to DNA and RNA synthesis, utilizes phosphoramidite chemistry. This process requires the use of protecting groups on the nucleobases to prevent unwanted side reactions during the sequential coupling of monomers. For guanine, the exocyclic N2 amine and the O6 lactam function are reactive sites that necessitate protection.

The O6-Diphenylcarbamoyl (DPC) Protecting Group for Guanine

The chemical synthesis of guanosine (B1672433) nucleosides can lead to the formation of both N9 and N7 regioisomers. To selectively obtain the desired N9 isomer, a bulky protecting group can be installed at the O6 position of the guanine base.[1][2] The diphenylcarbamoyl (DPC) group serves this purpose by sterically hindering the N7 position, thereby favoring glycosylation at the N9 position.[3]

However, the use of the DPC group in the synthesis of TNA guanine phosphoramidite presents significant challenges. The primary issue is the low solubility of the N-acetyl, O6-diphenylcarbamoyl-protected guanine precursor, which complicates the synthesis and purification processes.[2][3] This has led to the exploration of alternative synthetic routes that circumvent the use of the DPC group.[3]

Stability of TNA Guanine Phosphoramidite in Solution

The stability of phosphoramidite monomers in the synthesis solvent, typically anhydrous acetonitrile (B52724), is critical for achieving high coupling efficiencies during oligonucleotide synthesis. Studies on DNA phosphoramidites have shown that the guanine monomer is the least stable of the four standard phosphoramidites.[4][5] Its degradation is influenced by the presence of trace amounts of water and the nature of the exocyclic amine protecting group.[6]

Table 1: Illustrative Stability of Deoxyguanosine Phosphoramidites in Acetonitrile at Ambient Temperature

| Protecting Group (N2) | Purity after 5 Weeks (%) |

| Isobutyryl (ibu) | 61 |

| Acetyl (Ac) | Not reported |

| Dimethylformamidine (dmf) | Not reported |

Note: This table is based on data for 2'-deoxyguanosine (B1662781) phosphoramidites and is provided for illustrative purposes.[4] Specific stability data for O6-DPC protected TNA guanine phosphoramidite is not available.

Deprotection of the O6-Diphenylcarbamoyl Group

Following the completion of oligonucleotide synthesis, all protecting groups must be removed to yield the final, functional TNA molecule. The deprotection of the O6-DPC group is typically achieved under basic conditions, commonly with aqueous ammonium (B1175870) hydroxide (B78521) at elevated temperatures.

The kinetics of DPC group removal are crucial, as incomplete deprotection will result in a modified and potentially non-functional oligonucleotide. Conversely, harsh deprotection conditions can lead to degradation of the TNA backbone or the nucleobases. While detailed kinetic studies for the deprotection of the O6-DPC group from a TNA backbone are not available, general oligonucleotide deprotection protocols provide a starting point for optimization.

Table 2: General Conditions for Oligonucleotide Deprotection

| Reagent | Temperature (°C) | Time | Notes |

| Concentrated Ammonium Hydroxide | 55 | 8-12 hours | Standard condition for many protecting groups. |

| Ammonium Hydroxide/Methylamine (AMA) | 65 | 10 minutes | Faster deprotection for certain protecting groups. |

| Anhydrous Ammonia/Methanol | Room Temp | 2 hours | Milder conditions. |

Note: These are general conditions and may require optimization for TNA oligonucleotides containing an O6-DPC protected guanine.

Experimental Protocols

Synthesis of TNA Guanine Phosphoramidite (Alternative DPC-free Method)

Given the challenges associated with the DPC-protected guanine precursor, an improved synthesis utilizing a 2-amino-6-chloropurine (B14584) starting material has been developed.[3] This method avoids the problematic low-solubility intermediate.

Caption: Workflow for the DPC-free synthesis of TNA guanine phosphoramidite.

General Protocol for Deprotection of a TNA Oligonucleotide

This protocol is a general guideline and should be optimized based on the specific sequence and protecting groups used.

-

Cleavage from Solid Support:

-

Treat the CPG support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

Collect the supernatant containing the cleaved oligonucleotide.

-

-

Base Deprotection:

-

Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours.

-

Monitoring Deprotection: The removal of the DPC group can be monitored by HPLC. An aliquot of the reaction mixture can be taken at different time points, quenched, and analyzed. The disappearance of the peak corresponding to the DPC-protected species and the appearance of the fully deprotected oligonucleotide peak would indicate the reaction progress.

-

-

Work-up:

-

After cooling, evaporate the ammonium hydroxide solution to dryness.

-

Resuspend the oligonucleotide pellet in nuclease-free water.

-

Purify the oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Caption: General workflow for the deprotection and purification of a TNA oligonucleotide.

Conclusion and Future Perspectives

The O6-diphenylcarbamoyl protecting group has been utilized in the synthesis of TNA guanine phosphoramidite to control regioselectivity during glycosylation. However, its use is hampered by significant challenges, most notably the low solubility of the protected guanine precursor. This has spurred the development of more efficient, DPC-free synthetic routes.

For researchers still employing DPC-protected guanine monomers, a thorough understanding of their stability and deprotection kinetics is paramount for successful TNA oligonucleotide synthesis. While direct quantitative data for the TNA analog remains elusive, the principles of phosphoramidite stability and deprotection established for DNA synthesis provide a valuable framework. Further studies are warranted to quantify the stability of the TNA guanine phosphoramidite with O6-DPC protection and to optimize its deprotection conditions, which would be of great benefit to the growing field of TNA-based therapeutics and diagnostics.

References

- 1. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite and its Role in TNA-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core function and utility of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite, a critical building block in the synthesis of Threose Nucleic Acid (TNA)-modified oligonucleotides. While the full chemical name specifies the protecting groups essential for synthesis, the ultimate "mechanism of action" lies in the unique properties conferred by the TNA backbone to the resulting oligonucleotide. This document will elucidate the role of the phosphoramidite (B1245037) in synthesis and, more importantly, the biological implications of incorporating TNA into therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

The Role of this compound in Oligonucleotide Synthesis

This compound is a chemically modified phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis. The various chemical moieties serve specific functions during the synthesis process, ensuring the correct and efficient assembly of the TNA oligonucleotide chain.

-

DMTr (Dimethoxytrityl) group: A protecting group for the 5'-hydroxyl group of the threose sugar. Its bulky nature prevents unwanted side reactions during the coupling of phosphoramidites. It is removed at the beginning of each coupling cycle to allow for the addition of the next monomer.

-

TNA (Threose Nucleic Acid): A synthetic nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This modification is the key to the unique biological properties of the final oligonucleotide.

-

G (Guanine): The nucleobase that will be incorporated into the oligonucleotide chain.

-

O6-CONPh2 (Diphenylcarbamoyl) group: A bulky protecting group at the O6 position of the guanine (B1146940) base. Its primary role is to sterically hinder the N7 position, thereby favoring the desired N9 glycosylation during the initial synthesis of the nucleoside.[1][2][3][4] This ensures the correct isomer of the guanine nucleoside is produced. However, this bulky group can sometimes reduce coupling efficiency during oligonucleotide synthesis.[3][4]

-

N2Ac (N2-Acetyl) group: A protecting group for the exocyclic amine of guanine. It prevents side reactions at this position during the phosphoramidite coupling steps.

-

Amidite: The reactive phosphine-containing group that enables the formation of the phosphodiester linkage between the monomers in the growing oligonucleotide chain.

It is crucial to understand that the O6-diphenylcarbamoyl and N2-acetyl protecting groups are removed during the final deprotection step of oligonucleotide synthesis. Therefore, they are not present in the final, biologically active TNA-modified oligonucleotide and do not have a direct biological mechanism of action. Their function is exclusively to facilitate the chemical synthesis.

Mechanism of Action of TNA-Modified Oligonucleotides

The true "mechanism of action" stems from the incorporation of the TNA backbone into the oligonucleotide. This modification imparts several advantageous biological properties that are beneficial for therapeutic applications like antisense and RNA interference (RNAi) therapies.

Enhanced Nuclease Resistance and Stability

One of the most significant advantages of TNA modification is the enhanced resistance to nuclease degradation.[5] The unnatural threose sugar and the resulting phosphodiester backbone are not efficiently recognized by cellular nucleases that typically degrade DNA and RNA. This increased stability prolongs the half-life of the oligonucleotide therapeutic in biological systems, leading to a more sustained therapeutic effect.

Strong and Stable Duplex Formation

Despite its unnatural backbone, TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands.[6] This ability to hybridize to target nucleic acids is fundamental to their therapeutic mechanisms. The structural geometry of the TNA backbone allows for effective binding to target mRNA in antisense applications or integration into the RNA-induced silencing complex (RISC) in RNAi pathways.

Antisense Mechanism

In the context of antisense therapy, a TNA-modified ASO is designed to be complementary to a specific messenger RNA (mRNA) sequence of a disease-causing gene. The ASO binds to the target mRNA, leading to the inhibition of protein expression through several potential mechanisms:

-

Steric Hindrance: The ASO-mRNA duplex can physically block the translational machinery (ribosomes) from reading the mRNA, thereby preventing protein synthesis.

-

RNase H-mediated Degradation: If the ASO is a "gapmer" design (containing a central DNA segment flanked by modified nucleotides like TNA), the DNA-RNA hybrid can recruit RNase H, an enzyme that cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA.

RNA Interference (RNAi) Mechanism

For RNAi applications, TNA modifications can be incorporated into siRNAs. siRNAs are double-stranded RNA molecules that can induce sequence-specific gene silencing. The mechanism involves the following steps:

-

The TNA-modified siRNA is loaded into the RISC.

-

The passenger (sense) strand is cleaved and removed.

-

The guide (antisense) strand, now part of the active RISC, guides the complex to the target mRNA through complementary base pairing.

-

The Argonaute-2 (Ago2) protein within RISC cleaves the target mRNA, leading to its degradation and the silencing of gene expression.

Studies have shown that TNA modifications in siRNAs can enhance potency, prolong the duration of action, and improve safety profiles by mitigating off-target effects.[5] Computational models suggest that TNA is well-accommodated within the Ago2 protein structure.[5]

Experimental Data and Protocols

While specific quantitative data for this compound itself is primarily related to synthesis efficiency, the performance of TNA-modified oligonucleotides has been evaluated in various studies. The following table summarizes representative data on the effects of TNA modification.

| Parameter | Observation | Reference |

| Nuclease Stability | TNA modification provides enhanced resistance to nuclease degradation compared to natural RNA and some other modifications like 2'-O-methyl. | [5] |

| Duplex Thermal Stability (Tm) | TNA modification can lead to a slight decrease in the thermal stability of siRNA duplexes. | [7] |

| In Vitro Gene Silencing (siRNA) | Single TNA incorporations at most positions of an siRNA have little negative effect on in vitro efficacy. | [7] |

| Off-Target Effects | TNA modification at specific positions in an siRNA can mitigate off-target effects. | [5] |

Detailed Experimental Protocols

Detailed protocols for the synthesis of TNA phosphoramidites and their incorporation into oligonucleotides can be found in the cited literature. A general workflow for the use of this compound in solid-phase oligonucleotide synthesis is outlined below.

General Protocol for Solid-Phase Synthesis of TNA-Modified Oligonucleotides:

-

Support Preparation: The synthesis begins with a solid support (e.g., controlled pore glass) to which the first nucleoside is attached.

-

Detritylation: The DMTr protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid.

-

Coupling: The this compound, dissolved in an appropriate solvent, is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Repeat: Steps 2-5 are repeated for each subsequent monomer to be added to the sequence.

-

Deprotection and Cleavage: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the O6-diphenylcarbamoyl and N2-acetyl groups on guanine, as well as protecting groups on other bases and the phosphate backbone) are removed using a strong base.

-

Purification: The final TNA-modified oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Visualizing the Mechanisms

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of TNA-modified oligonucleotides.

Caption: Workflow for solid-phase synthesis of TNA-modified oligonucleotides.

Caption: Antisense mechanisms of TNA-modified oligonucleotides.

Caption: RNA interference (RNAi) pathway involving TNA-modified siRNA.

Conclusion

This compound is an essential chemical tool for the synthesis of TNA-modified oligonucleotides. The protecting groups on the guanine base are critical for achieving high-yield and high-fidelity synthesis of the desired oligonucleotide sequence. The ultimate biological "mechanism of action," however, is a consequence of the TNA backbone modification. TNA imparts enhanced stability, nuclease resistance, and strong binding affinity to target nucleic acids, making it a promising modification for the development of next-generation antisense and RNAi therapeutics. Further research into the optimal placement and density of TNA modifications within an oligonucleotide will continue to refine their therapeutic potential.

References

- 1. synoligo.com [synoligo.com]

- 2. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Navigating the Core of TNA Synthesis: A Technical Guide to the Solubility and Storage of Modified α-L-threofuranosyl Nucleic Acid (TNA) Amidites

For Immediate Release

This technical guide provides an in-depth exploration of the critical parameters governing the successful application of modified α-L-threofuranosyl nucleic acid (TNA) phosphoramidites in research and drug development. Targeting researchers, scientists, and professionals in the field of oligonucleotide synthesis, this document outlines the best practices for the solubilization and storage of these synthetic building blocks, ensuring their stability and reactivity for the synthesis of high-quality TNA oligonucleotides.

Introduction to Modified TNA Amidites

α-L-threofuranosyl nucleic acid (TNA) is a xeno-nucleic acid (XNA) analog that has garnered significant interest for its unique biochemical properties, including resistance to nuclease degradation. This stability makes TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of TNA oligonucleotides relies on the use of modified TNA phosphoramidites, which are sensitive chemical compounds requiring specific handling and storage conditions to maintain their integrity. This guide addresses these critical aspects to facilitate their effective use in oligonucleotide synthesis.

Solubility of Modified TNA Amidites

The solubility of modified TNA amidites is a crucial factor for their effective use in automated oligonucleotide synthesis. The most common solvent used for dissolving phosphoramidites is anhydrous acetonitrile (B52724). While specific quantitative solubility data for a wide range of modified TNA amidites is not extensively published, general principles for nucleoside phosphoramidites apply. The solubility can be influenced by the nature of the protecting groups on the base and the sugar moiety.

For instance, a technical data sheet for DMTr-TNA A(Bz)-amidite indicates it is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, in the range of 1-10 mg/mL. Most nucleoside phosphoramidites are soluble in acetonitrile, which is the standard solvent for DNA synthesis.[1] However, more lipophilic amidites may require solvents like dichloromethane.[1]

Table 1: General Solubility of Phosphoramidites in Common Solvents

| Solvent | General Solubility | Remarks |

| Anhydrous Acetonitrile | Generally Good | The most common solvent for oligonucleotide synthesis. Water content should be < 30 ppm.[1] |

| Dichloromethane (DCM) | Good, especially for lipophilic amidites | Can be used in most synthesizers, but flow rate changes and volatility can be a concern.[1] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (for some TNA amidites) | Not a standard solvent for synthesis but can be used for initial dissolution. |

| Ethanol | Sparingly Soluble (for some TNA amidites) | Not typically used as a primary solvent in synthesis. |

Note: The data in this table is based on general observations for phosphoramidites and limited specific data for TNA amidites. Researchers should determine the optimal solvent and concentration for their specific modified TNA amidites empirically.

Storage and Stability of Modified TNA Amidites

The stability of modified TNA amidites is paramount to ensure high coupling efficiencies and the synthesis of full-length, high-purity oligonucleotides. Degradation of the phosphoramidite (B1245037) can lead to failed synthesis and the accumulation of truncated sequences.

Recommended Storage Conditions

The primary factors affecting phosphoramidite stability are temperature, moisture, and air (oxygen). Therefore, stringent storage conditions are necessary.

Table 2: Recommended Storage Conditions for Modified TNA Amidites

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes the rate of chemical degradation.[2] |

| Atmosphere | Inert gas (e.g., Argon) | Prevents oxidation of the phosphite (B83602) triester.[3] |

| Moisture | Anhydrous | Prevents hydrolysis, a major degradation pathway.[3][4] |

| Light | Protected from light (dark) | Recommended for fluorescently labeled amidites to prevent photobleaching. |

Commercial suppliers of TNA amidites, such as DMTr-TNA A(Bz)-amidite and DMTr-TNA-U amidite, recommend a storage temperature of -20°C.[2][5] The stability of DMTr-TNA A(Bz)-amidite is reported to be at least 4 years under these conditions.

Stability in Solution

Once dissolved in a solvent such as anhydrous acetonitrile for use on a synthesizer, the stability of phosphoramidites decreases significantly. For standard DNA phosphoramidites in anhydrous acetonitrile, stability is typically 2-3 days.[3] The stability of phosphoramidites in solution decreases in the order T, dC > dA > dG, with guanosine (B1672433) phosphoramidites being particularly susceptible to degradation.[4][6] This degradation is primarily due to hydrolysis and other autocatalytic pathways.[4][6]

To mitigate degradation in solution, it is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably 10 ppm or less.[1] The use of molecular sieves in the solvent reservoir is a common practice to maintain anhydrous conditions.[1]

Experimental Protocols

Protocol for Assessing Phosphoramidite Purity and Degradation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of phosphoramidites and monitoring their degradation over time.

Objective: To determine the purity of a modified TNA phosphoramidite and identify the presence of degradation products.

Materials:

-

Modified TNA phosphoramidite sample

-

Anhydrous acetonitrile (HPLC grade)

-

Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of the TNA phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.[7] Further dilutions can be made as needed.

-

Chromatographic Conditions:

-

Analysis: Inject the sample onto the HPLC system. The phosphoramidite should elute as one or two major peaks (due to diastereomers at the phosphorus center).[8] Degradation products, such as the corresponding H-phosphonate, will appear as separate, typically more polar, peaks. The purity is calculated based on the total peak area.[7]

Protocol for Assessing Phosphoramidite Stability by ³¹P NMR

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful technique for directly observing the phosphorus-containing species in a sample, making it ideal for assessing the stability of phosphoramidites.

Objective: To monitor the degradation of a modified TNA phosphoramidite by observing the appearance of phosphorus-containing impurities.

Materials:

-

Modified TNA phosphoramidite sample

-

Anhydrous deuterated solvent (e.g., CD₃CN or CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the TNA phosphoramidite in the anhydrous deuterated solvent in an NMR tube under an inert atmosphere.

-

NMR Acquisition: Acquire a ³¹P NMR spectrum. The phosphoramidite will show a characteristic signal (often a doublet of diastereomers) around 149 ppm.

-

Analysis: Degradation products will give rise to new signals at different chemical shifts. For example, the corresponding H-phosphonate impurity typically appears as a doublet around 8-10 ppm. The relative integration of these signals can be used to quantify the extent of degradation.

Logical Relationships in TNA Amidite Handling

The successful use of modified TNA amidites in oligonucleotide synthesis is contingent on a logical workflow that minimizes degradation at each step.

References

- 1. agilent.com [agilent.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. usp.org [usp.org]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]

Threose Nucleic Acid (TNA) in Xenobiology: A Technical Guide to its Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, is emerging as a powerful tool in xenobiology and synthetic biology. Its inherent resistance to nuclease and acid degradation, coupled with its ability to form stable duplexes with both DNA and RNA, positions TNA as a promising candidate for a range of applications, from diagnostics and therapeutics to the construction of orthogonal biological systems. The development of engineered TNA polymerases has further unlocked its potential by enabling the enzymatic synthesis and directed evolution of functional TNA molecules, such as aptamers and catalytic TNAzymes. This technical guide provides an in-depth overview of the core properties of TNA, detailed experimental protocols for its synthesis and for the selection of functional molecules, a summary of its current and potential applications, and a compilation of key quantitative data to inform future research and development.

Introduction to Threose Nucleic Acid (TNA)

Xenobiology, the study and engineering of biological systems with components not found in nature, offers a new frontier for biotechnology and medicine. A key area of xenobiology is the development of xeno-nucleic acids (XNAs), which are synthetic analogues of DNA and RNA with modified sugar-phosphate backbones.[1] Among these, α-L-threofuranosyl nucleic acid, or Threose Nucleic Acid (TNA), has garnered significant attention due to its unique combination of simplicity and functionality.

TNA's backbone is composed of repeating threofuranosyl sugars linked by 2',3'-phosphodiester bonds, a simpler structure compared to the five-carbon ribose or deoxyribose sugars in natural nucleic acids.[1] This structural difference confers remarkable biostability, making TNA completely resistant to digestion by nucleases that readily degrade DNA and RNA.[1] Furthermore, TNA can engage in Watson-Crick base pairing to form stable duplexes with itself, as well as with complementary DNA and RNA strands, allowing it to store and transfer genetic information within both natural and synthetic biological systems.[2]

The advent of engineered DNA polymerases capable of synthesizing TNA from a DNA template has been a pivotal development, enabling the creation of TNA libraries and the subsequent in vitro selection of functional TNA molecules.[3] This has led to the discovery of TNA aptamers that bind to specific targets with high affinity and TNAzymes that exhibit catalytic activity, opening up a wide array of potential applications.[4][5]

This guide serves as a technical resource for researchers and professionals interested in harnessing the potential of TNA. It provides a comprehensive overview of TNA's properties, detailed methodologies for its synthesis and the directed evolution of functional TNA molecules, and a summary of its emerging applications in diagnostics, therapeutics, and the development of orthogonal genetic systems.

Physicochemical Properties of TNA

The unique chemical structure of TNA imparts several advantageous properties that distinguish it from natural nucleic acids.

Structural Features

The defining feature of TNA is its α-L-threofuranosyl sugar, which forms a four-carbon backbone connected by 2',3'-phosphodiester linkages.[1] This is in contrast to the five-carbon sugar and 3',5'-phosphodiester linkages found in DNA and RNA. Despite this difference, TNA can form stable, anti-parallel, right-handed helical duplexes.[6] The conformation of TNA:DNA and TNA:RNA duplexes tends to be A-form-like, which is more similar to RNA:RNA duplexes.[7][8]

Enhanced Stability

One of the most significant advantages of TNA is its exceptional stability.

-

Nuclease Resistance: The unnatural 2',3'-phosphodiester backbone of TNA makes it completely resistant to degradation by a wide range of cellular nucleases that readily cleave DNA and RNA.[1] This property is crucial for in vivo applications where the persistence of the molecule is essential.

-

Acid Stability: TNA exhibits significantly greater resistance to acid-mediated degradation compared to both DNA and RNA.[8] This enhanced stability is attributed to the slower rate of depurination.

The remarkable stability of TNA under various conditions is a key enabler for its use in harsh environments, both in vitro and in vivo.

Hybridization Properties

TNA is capable of forming stable Watson-Crick base pairs with complementary strands of TNA, DNA, and RNA.[2] The thermal stability of these duplexes is influenced by sequence composition, particularly the purine (B94841) content of the TNA strand.[7]

Data Presentation

Thermal Stability of TNA Duplexes

The melting temperature (Tm) is a critical parameter for assessing the stability of nucleic acid duplexes. The following table summarizes a comparison of Tm values for TNA-containing duplexes and their natural counterparts.

| Duplex Type | Sequence (5' to 3') | TNA Purine Content (%) | Tm (°C) | Reference |

| TNA:DNA | t(AGGT)d(ACCT) | 50 | 20.0 | [7] |

| RNA:DNA | r(AGGU)d(ACCT) | 50 | ~30 | [7] |

| DNA:DNA | d(AGGT)d(ACCT) | 50 | ~25 | [7] |

| TNA:DNA | t(GAGA)d(TCTC) | 100 | 36.1 | [7] |

| RNA:DNA | r(GAGA)d(TCTC) | 100 | ~35 | [7] |

| DNA:DNA | d(GAGA)d(TCTC) | 100 | ~32 | [7] |

| TNA:DNA | t(TCTT)d(AAGA) | 0 | 22.8 | [7] |

| RNA:DNA | r(UCUU)d(AAGA) | 0 | ~32 | [7] |

| DNA:DNA | d(TCTT)d(AAGA) | 0 | ~28 | [7] |

| DNA/TNA | d(CGCG)t(AATT)d(CGCG) | 50 | 54.1 | [8] |

| DNA/DNA | d(CGCGAATTCGCG) | 50 | 56.4 | [8] |

| RNA/TNA | r(CGCG)t(AAUU)r(CGCG) | 50 | 66.8 | [8] |

| RNA/RNA | r(CGCGAAUUCGCG) | 50 | 68.1 | [8] |

Note: Tm values are dependent on buffer conditions and sequence length. The data presented here are for comparative purposes under the specific conditions reported in the cited literature.

Binding Affinities of TNA Aptamers

The dissociation constant (Kd) is a measure of the binding affinity of an aptamer to its target. Lower Kd values indicate stronger binding.

| Aptamer Target | Aptamer Type | Kd (nM) | Reference |

| ATP | TNA | ~20,000 | [4] |

| SARS-CoV-2 S1 Protein | TNA (unmodified) | 34,000 ± 11,000 | [9] |

| SARS-CoV-2 S1 Protein | TNA (modified) | 3,100 ± 1,000 | [9] |

| Multiple Protein Targets | TNA | 1,000 - 15,000 | [9] |

Kinetic Parameters of TNAzymes and TNA Polymerases

The catalytic efficiency of enzymes can be described by their Michaelis-Menten kinetic parameters, kcat and KM.

| Enzyme | Substrate | kcat (min-1) | KM (nM) | kcat/KM (M-1min-1) | Reference |

| T17-22 TNAzyme | RNA | 0.017 | 675 | 2.5 x 104 | [5][10] |

| Deep Vent (exo-) Polymerase | dNTPs | - | - | ~20-100 fold higher than tNTPs | [5][6] |

| 10-92 TNA Polymerase | tNTPs | ~60 nt/min | - | >99% fidelity | [3][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of TNA and the selection of functional TNA molecules.

Chemical Synthesis of TNA Oligonucleotides (Solid-Phase Synthesis)

TNA oligonucleotides are chemically synthesized using an automated DNA synthesizer via phosphoramidite (B1245037) chemistry.[12][13][14][15][16][17][18]

4.1.1. Materials and Reagents

-

TNA phosphoramidites (A, C, G, T)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

-

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

-

Coupling solution: TNA phosphoramidite (0.1 M in Acetonitrile)

-

Capping solution A: Acetic anhydride/Pyridine/THF

-

Capping solution B: 16% N-Methylimidazole in THF

-

Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

-

Cleavage and deprotection solution: Ammoniacal methylamine (B109427) (AMA)

-

Anhydrous Acetonitrile

4.1.2. Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one TNA nucleotide to the growing chain.

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The next TNA phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

These four steps are repeated until the desired TNA sequence is assembled.

4.1.3. Cleavage and Deprotection

Following synthesis, the TNA oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution.

4.1.4. Purification

The crude TNA oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC).[19][20][21][22]

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is typically used to elute the full-length TNA product.

The purity and identity of the final product are confirmed by mass spectrometry.

Enzymatic Synthesis of TNA

The development of engineered DNA polymerases allows for the template-directed enzymatic synthesis of TNA.[1][23][24][25]

4.2.1. Materials and Reagents

-

Engineered TNA polymerase (e.g., 10-92 polymerase)[9][26][27][28]

-

DNA template strand

-

DNA primer strand

-

TNA nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)

-

Reaction buffer (e.g., ThermoPol Buffer)

4.2.2. Protocol

-

Anneal the DNA primer to the DNA template by heating to 95°C for 5 minutes and then cooling to room temperature.

-

Prepare the reaction mixture containing the annealed primer/template, tNTPs, and reaction buffer.

-

Initiate the reaction by adding the engineered TNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 55-65°C).

-

The synthesized TNA strand can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

In Vitro Selection of TNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative process used to isolate aptamers with high affinity for a specific target from a large random library of nucleic acid sequences.[15][29][30]

4.3.1. Materials and Reagents

-

TNA library (a pool of random TNA sequences)

-

Target molecule (protein, small molecule, etc.)

-

Binding buffer (e.g., PBS with MgCl2)

-

Wash buffer (Binding buffer with or without detergents like Tween-20)

-

Elution buffer (e.g., high salt, high pH, or a solution containing a competitor)

-

Engineered TNA polymerase and reverse transcriptase

-

PCR reagents

4.3.2. SELEX Cycle

-

Library Preparation: A TNA library is generated enzymatically from a corresponding DNA library.

-

Binding: The TNA library is incubated with the target molecule in the binding buffer to allow for complex formation.

-

Partitioning: TNA molecules that bind to the target are separated from the unbound sequences. This can be achieved using various methods such as nitrocellulose filter binding, affinity chromatography, or magnetic beads.

-

Washing: The bound complexes are washed with wash buffer to remove non-specifically bound TNA molecules. The stringency of the washing steps can be increased in later rounds of selection to isolate higher affinity binders.

-

Elution: The bound TNA molecules are eluted from the target.

-

Amplification: The eluted TNA is reverse transcribed to cDNA and then amplified by PCR. The resulting DNA is then used as a template to generate an enriched TNA pool for the next round of selection.

This cycle is typically repeated for 8-15 rounds to enrich for high-affinity aptamers. The final enriched pool is then cloned and sequenced to identify individual aptamer candidates.

In Vitro Selection of TNAzymes

A similar in vitro selection strategy can be employed to discover TNA molecules with catalytic activity (TNAzymes).[4][5][10][26][31][32][33] For example, to select for RNA-cleaving TNAzymes, the TNA library is designed to contain a specific RNA linkage. TNA molecules that can cleave this linkage are then isolated and amplified.

Mandatory Visualizations

Caption: Workflow for the solid-phase chemical synthesis of TNA oligonucleotides.

Caption: Iterative process for the selection of high-affinity TNA aptamers.

Caption: Workflow for the directed evolution of TNA polymerases with enhanced activity.

Potential Applications of TNA in Xenobiology

The unique properties of TNA make it a versatile tool for a variety of applications in xenobiology, diagnostics, and therapeutics.

TNA-Based Diagnostics

The high stability and specific binding capabilities of TNA aptamers make them ideal recognition elements in diagnostic assays. They can be used in place of antibodies in applications such as:

-

Biosensors: TNA aptamers can be integrated into various sensor platforms (e.g., electrochemical, optical) for the detection of small molecules, proteins, and even whole cells.

-

Flow Cytometry: Fluorescently labeled TNA aptamers can be used as probes for cell sorting and analysis.

-

Diagnostic Imaging: TNA aptamers conjugated to imaging agents could be used for targeted imaging of diseased tissues.

TNA-Based Therapeutics

TNA's resistance to nuclease degradation makes it a highly attractive candidate for therapeutic applications.

-

Aptamers as Therapeutic Agents: TNA aptamers can be developed to bind to and inhibit the function of disease-related proteins, acting as targeted therapeutic agents with potentially lower immunogenicity than antibody-based drugs.

-

Antisense Therapy: TNA oligonucleotides can be designed to bind to specific mRNA molecules, leading to the inhibition of gene expression. Their high stability would likely result in a longer duration of action compared to DNA- or RNA-based antisense oligonucleotides.

-

TNAzymes as Therapeutics: Catalytically active TNAzymes could be engineered to cleave specific RNA targets, such as viral RNA or cancer-related transcripts, providing a novel therapeutic modality.

Orthogonal Genetic Systems

The ability of TNA to store and transfer genetic information, combined with the development of specific TNA polymerases, opens the door to the creation of orthogonal genetic systems.[34] Such systems would operate in parallel to the cell's natural DNA- and RNA-based machinery without cross-interference. This could lead to:

-

Genetic Firewalls: Orthogonal genetic systems could be used to contain genetically modified organisms, preventing the transfer of synthetic genetic information to natural organisms.

-

Expanded Genetic Alphabets: The TNA backbone could potentially be combined with unnatural base pairs to create a truly synthetic genetic system with expanded information storage capacity.

-

Novel Protein Synthesis: In the long term, the development of an entire orthogonal central dogma based on TNA could enable the synthesis of proteins with unnatural amino acids, leading to novel biomaterials and therapeutics.

Conclusion

Threose Nucleic Acid represents a significant advancement in the field of xenobiology. Its inherent stability, ability to hybridize with natural nucleic acids, and the growing toolbox of enzymes for its synthesis and manipulation make it a highly promising platform for a wide range of applications. From the development of robust diagnostics and next-generation therapeutics to the ambitious goal of constructing orthogonal biological systems, TNA is poised to play a crucial role in shaping the future of biotechnology and medicine. Further research into the directed evolution of more efficient TNA polymerases and TNAzymes, as well as the exploration of TNA's potential in living organisms, will undoubtedly continue to expand the horizons of what is possible with this remarkable synthetic genetic polymer.

References

- 1. Engineering TNA polymerases through iterative cycles of directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed Evolution in Drops: Molecular Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selection of RNA-Cleaving TNA Enzymes for Cellular Mg2+ Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of α-l-Threofuranosyl Nucleoside Triphosphates (tNTPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfachemic.com [alfachemic.com]

- 13. Rates of formation and thermal stabilities of RNA:DNA and DNA:DNA duplexes at high concentrations of formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. atdbio.com [atdbio.com]

- 17. biotage.com [biotage.com]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. agilent.com [agilent.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis of alpha-L-threofuranosyl nucleoside triphosphates (tNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Team engineers new enzyme to produce synthetic genetic material - ecancer [ecancer.org]

- 28. UC Irvine-led team engineers new enzyme to produce synthetic genetic material – UC Irvine News [news.uci.edu]

- 29. Nucleic Acid Aptamers: New Methods for Selection, Stabilization, and Application in Biomedical Science - PMC [pmc.ncbi.nlm.nih.gov]

- 30. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. In vitro selection and characterization of a highly efficient Zn(II)-dependent RNA-cleaving deoxyribozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vitro selection of RNA-cleaving DNAzymes for bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. scispace.com [scispace.com]

An In-depth Technical Guide on DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite for DNA Adduct Formation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N²-acetyl-O⁶-diphenylcarbamoyl-α-L-threofuranosyl guanine (B1146940) phosphoramidite (B1245037) (DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite), a key building block for the site-specific incorporation of a modified guanine analog into oligonucleotides for DNA adduct formation studies. Threose nucleic acid (TNA) is an artificial nucleic acid analog with a four-carbon threose sugar backbone, which imparts unique structural and biological properties to oligonucleotides, making it a valuable tool in the study of DNA damage and repair.

Chemical Structure and Properties

The DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is a complex molecule designed for use in automated solid-phase oligonucleotide synthesis. Its key structural features are:

-

Threose Nucleic Acid (TNA) Backbone: The α-L-threofuranosyl sugar imparts nuclease resistance and altered helical geometry compared to natural DNA.

-

Guanine Nucleobase: The purine (B94841) base is modified with protecting groups to ensure specific reactivity during synthesis.

-

Dimethoxytrityl (DMTr) Group: A bulky protecting group on the 3'-hydroxyl of the threose sugar, which is removed at the beginning of each coupling cycle in solid-phase synthesis.

-

Diphenylcarbamoyl (CONPh₂) Group: A protecting group at the O⁶ position of the guanine base. This group is crucial for preventing the formation of the undesired N7-glycosylation product during the synthesis of the TNA guanosine (B1672433) nucleoside, thereby ensuring the correct N9 regioisomer.

-

Acetyl (Ac) Group: A protecting group for the exocyclic N² amine of guanine to prevent side reactions during oligonucleotide synthesis.

-

Phosphoramidite Moiety: The reactive group at the 2'-position that enables the coupling of the monomer to the growing oligonucleotide chain.

The presence of these protecting groups necessitates specific deprotection steps following oligonucleotide synthesis to yield the final TNA-modified DNA strand.

Synthesis of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite

The synthesis of the target phosphoramidite is a multi-step process that involves the preparation of the modified nucleobase, glycosylation to form the TNA nucleoside, and subsequent protection and phosphitylation. A recently improved synthetic route utilizes 2-amino-6-chloropurine (B14584) as a starting material to achieve better regioselectivity and yield.

Key Synthetic Steps:

-

Preparation of the Protected Guanine Base: The synthesis often starts with the protection of the guanine base. The use of a diphenylcarbamoyl (DPC) group at the O⁶ position is instrumental in directing the subsequent glycosylation to the desired N9 position.

-

Glycosylation: The protected guanine base is coupled with a protected threose sugar derivative. This is a critical step where the formation of the correct N9 regioisomer is essential.

-

Deprotection and Reprotection: A series of deprotection and reprotection steps are carried out to install the necessary protecting groups on the threose sugar and the guanine base for phosphoramidite synthesis.

-

Phosphitylation: The final step involves the reaction of the protected TNA nucleoside with a phosphitylating agent to introduce the reactive phosphoramidite moiety at the 2'-position.

Quantitative Data from Synthesis (Illustrative)

| Step | Reaction | Reagents | Typical Yield | Reference |

| 1 | Glycosylation of 2-amino-6-chloropurine with protected threose sugar | Vorbrüggen conditions | High (N9 isomer) | [1] |

| 2 | Conversion of 6-chloro to 6-oxo (guanine) | NaNO₂/DMSO/hydrolysis | Good | [1] |

| 3 | Protection of O⁶ with diphenylcarbamoyl chloride | DPC-Cl, pyridine | Moderate | [1] |

| 4 | 3'-O-DMTr protection | DMT-Cl, AgNO₃, collidine | ~61% | [1] |

| 5 | 2'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | ~47% | [1] |

Note: The yields are indicative and can vary based on the specific reaction conditions and scale.

Incorporation into Oligonucleotides and Deprotection

The DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is incorporated into DNA sequences using standard automated solid-phase phosphoramidite chemistry. Due to the unique structure of the TNA monomer, the coupling time may need to be extended to ensure high coupling efficiency.[1]

Experimental Protocol: Oligonucleotide Synthesis and Deprotection

-

Solid-Phase Synthesis:

-

The synthesis is performed on a standard automated DNA synthesizer.

-

A solution of the DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite in anhydrous acetonitrile (B52724) is used.

-

The coupling time for the TNA monomer is typically extended to 5-15 minutes to maximize incorporation efficiency.[1]

-

Standard protocols are used for the capping, oxidation, and detritylation steps for the natural DNA monomers.

-

-

Deprotection:

-

After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

A common method involves treatment with a solution of 30% aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) at 55 °C for 12-18 hours.[1] This removes the acetyl group from the N² position of guanine and the cyanoethyl protecting group from the phosphate (B84403) backbone. The diphenylcarbamoyl group is also removed under these conditions.

-

Alternatively, a milder deprotection strategy using a mixture of ammonia (B1221849) and methylamine (B109427) can be employed.

-

Characterization of TNA-Modified Oligonucleotides

The purity and identity of the synthesized TNA-modified oligonucleotides are confirmed using a combination of analytical techniques.

Key Characterization Methods:

-

High-Performance Liquid Chromatography (HPLC): Used to purify the crude oligonucleotide and to assess its purity. Both anion-exchange and reverse-phase HPLC can be employed.

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight of the final oligonucleotide, verifying the successful incorporation of the TNA monomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can be used for detailed structural characterization of the modified oligonucleotide, confirming the presence and location of the TNA unit and assessing its impact on the overall DNA conformation.

Illustrative Characterization Data

| Technique | Observation | Interpretation |

| Anion-Exchange HPLC | Single major peak | High purity of the synthesized oligonucleotide |

| MALDI-TOF MS | Observed mass matches the calculated mass | Successful incorporation of the TNA-G monomer |

| ¹H NMR | Presence of characteristic signals for the threose sugar protons | Confirmation of the TNA backbone |

| ³¹P NMR | Signals corresponding to the phosphodiester backbone | Correct formation of the internucleotide linkages |

Application in DNA Adduct Formation Studies

The site-specific incorporation of a TNA-guanine analog allows researchers to investigate the biological consequences of this specific type of DNA lesion. TNA-modified oligonucleotides can be used as probes to study:

-

DNA Repair Pathways: By introducing a TNA-G adduct into a DNA duplex, researchers can study how cellular DNA repair machinery, such as nucleotide excision repair (NER) or base excision repair (BER), recognizes and processes this unnatural lesion.

-

DNA Polymerase Fidelity and Translesion Synthesis: These modified oligonucleotides can be used as templates to study how DNA polymerases bypass or incorporate nucleotides opposite the TNA-G adduct. This provides insights into the mutagenic potential of such lesions.

-

Structural Biology: The impact of a TNA-G adduct on the local and global structure of a DNA duplex can be investigated using techniques like NMR and X-ray crystallography.

Signaling Pathways and Cellular Responses

The introduction of a TNA-based DNA adduct can trigger cellular DNA damage responses (DDR). While specific pathways activated by TNA-G adducts are still under investigation, it is anticipated that they would engage components of the canonical DDR pathways.

Diagram of a Generalized DNA Damage Response Pathway

Caption: Generalized DNA damage response pathway initiated by a DNA lesion.

Experimental Workflow for DNA Adduct Studies

The following diagram illustrates a typical workflow for studying the biological effects of a TNA-G adduct.

Caption: Workflow for studying DNA adducts using TNA-modified oligonucleotides.

Conclusion

DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is a specialized chemical tool that enables the precise incorporation of a TNA-guanine adduct into DNA. This allows for detailed investigations into the mechanisms of DNA damage, repair, and mutagenesis. The unique properties of the TNA backbone make this an invaluable reagent for researchers in the fields of chemical biology, cancer research, and drug development. Further studies are needed to fully elucidate the specific cellular responses to TNA-containing DNA adducts and to explore their full potential as probes for understanding genome integrity.

References

Threose Nucleic Acid (TNA): A Technical Guide to a Potential RNA Progenitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary